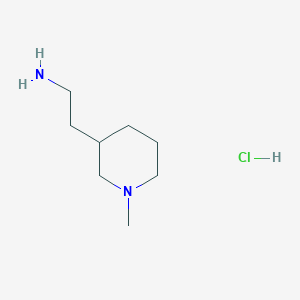

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound presents a complex molecular structure that incorporates multiple functional groups within a well-defined heterocyclic framework. The compound's systematic International Union of Pure and Applied Chemistry nomenclature precisely describes its structural features: 2-(1-methylpiperidin-3-yl)ethanamine hydrochloride, which clearly delineates the positioning of substituents and the salt formation with hydrochloric acid. The molecular formula of the hydrochloride salt is C8H19ClN2, representing the protonated amine form stabilized by the chloride counterion.

The structural foundation of this compound rests upon a six-membered piperidine ring, which consists of five methylene bridges and one nitrogen atom in the sp3-hybridized state. The piperidine ring system serves as the core heterocyclic unit, with specific substitution patterns that define the compound's unique identity. At the 1-position of the piperidine ring, a methyl group provides N-alkylation, creating a tertiary amine center that significantly influences the molecule's basicity and pharmacological properties. The 3-position of the piperidine ring bears an ethylamine substituent, introducing a primary amine functionality that extends the molecular framework and provides additional sites for chemical reactivity.

Detailed molecular characterization reveals specific geometric and electronic properties that distinguish this compound from related piperidine derivatives. The molecular weight of the free base form is 142.24 daltons, while the hydrochloride salt exhibits increased molecular mass due to the incorporation of the hydrochloric acid component. The exact mass determination shows 142.14700 daltons for the neutral molecule, providing precise analytical identification parameters. The compound's polar surface area measures 29.26000 square angstroms, indicating moderate hydrophilic character that influences solubility and membrane permeability properties.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H18N2 | C8H19ClN2 |

| Molecular Weight | 142.24 | ~178.7 |

| Chemical Abstracts Service Number | 53295-72-0 | Variable |

| Polar Surface Area | 29.26 Ų | Not specified |

| LogP Value | 1.31520 | Not applicable |

The stereochemical considerations of this compound involve the potential for chirality at the 3-position of the piperidine ring, where the ethylamine substituent creates an asymmetric carbon center. The compound can exist as both racemic mixtures and enantiomerically pure forms, with the (S)-configuration specifically identified in certain commercial preparations. This stereochemical complexity adds significant dimensions to the compound's synthetic preparation and potential biological activities.

Spectroscopic identification methods provide comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the connectivity between the piperidine ring and ethylamine substituent. The Simple Molecular-Input Line-Entry System representation (CN1CCCC(C1)CCN) provides a standardized digital format for computational chemistry applications and database searches. The International Chemical Identifier code (InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3) offers complete structural description suitable for automated chemical information processing.

Historical Context in Heterocyclic Chemistry Research

The development of this compound occurs within the broader historical trajectory of piperidine chemistry, which traces its origins to the mid-nineteenth century discovery of the parent heterocycle. Thomas Anderson, a Scottish chemist, first reported piperidine in 1850 through the chemical degradation of piperine, the alkaloid responsible for black pepper's pungent taste. This initial discovery established piperidine as one of the earliest characterized six-membered nitrogen heterocycles, setting the foundation for subsequent synthetic developments in this chemical class.

The historical evolution of piperidine chemistry demonstrates the progressive sophistication of heterocyclic synthesis methodologies over nearly two centuries of research. Auguste Cahours independently isolated piperidine in 1852, providing confirmatory evidence for Anderson's initial discovery and establishing reproducible preparative methods. These early investigations employed natural product degradation as the primary source of heterocyclic compounds, reflecting the limited synthetic capabilities available to nineteenth-century chemists. The derivation of piperidine from natural sources like piperine represented a common approach during this period, when chemical synthesis relied heavily on modification of naturally occurring molecules.

The transition from natural product isolation to synthetic preparation marked a crucial development in piperidine chemistry during the late nineteenth and early twentieth centuries. Industrial production methods evolved to employ pyridine hydrogenation as a reliable synthetic route to piperidine, utilizing molybdenum disulfide catalysis to achieve complete reduction of the aromatic ring system. This synthetic advancement enabled large-scale production and systematic investigation of piperidine derivatives, including complex substituted variants like 2-(1-methyl-piperidin-3-yl)-ethylamine.

The nomenclature standardization efforts of August Hantzsch and Oskar Widman in the 1880s profoundly influenced the systematic naming of compounds like this compound. The Hantzsch-Widman nomenclature system, initially developed for five- and six-membered nitrogen-containing rings, provided the foundation for modern International Union of Pure and Applied Chemistry naming conventions that enable precise structural communication. This systematic approach to chemical nomenclature facilitated the organization and cataloging of the thousands of piperidine derivatives that emerged throughout the twentieth century.

Research publications in piperidine chemistry have experienced exponential growth, with over 7000 piperidine-related papers published during recent five-year periods according to chemical database analyses. This research intensity reflects the recognition of piperidine derivatives as essential building blocks in medicinal chemistry and pharmaceutical development. The historical trajectory shows increasing sophistication in synthetic methodologies, progressing from simple substitution reactions to complex multi-step syntheses involving intramolecular cyclizations, metal-catalyzed processes, and stereoselective transformations.

| Historical Period | Key Developments | Representative Compounds |

|---|---|---|

| 1850-1870 | Natural product isolation | Piperidine from piperine |

| 1880-1900 | Nomenclature standardization | Hantzsch-Widman system |

| 1900-1950 | Industrial synthesis methods | Pyridine hydrogenation |

| 1950-2000 | Medicinal chemistry applications | Pharmaceutical derivatives |

| 2000-Present | Advanced synthetic methods | Complex substituted piperidines |

The contemporary understanding of piperidine derivatives like this compound builds upon decades of mechanistic investigations and synthetic method development. Modern synthetic approaches encompass intramolecular cyclization reactions, asymmetric synthesis techniques, and metal-catalyzed transformations that enable precise control over substitution patterns and stereochemistry. These methodological advances have transformed piperidine chemistry from simple functional group modifications to sophisticated molecular construction strategies capable of generating complex three-dimensional architectures.

The historical context reveals that compounds like this compound represent the culmination of systematic advances in heterocyclic chemistry over more than 150 years of research. From the initial discovery of piperidine in natural products to the current ability to synthesize complex derivatives with precise structural control, the field demonstrates remarkable scientific progress. This historical development provides the foundation for understanding the significance of specific structural features and synthetic challenges associated with modern piperidine derivatives.

Properties

IUPAC Name |

2-(1-methylpiperidin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDWYLMYUDMWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 1-Methylpiperidine

A common synthetic approach involves the reaction of 1-methylpiperidine with ethylamine under controlled conditions. This method typically uses a solvent such as ethanol or methanol and may employ a catalyst to facilitate the nucleophilic substitution or amination reaction. The product is then isolated and purified as the hydrochloride salt by treatment with hydrochloric acid followed by crystallization or distillation to enhance purity.

- Reaction conditions: Mild heating, controlled stoichiometry, and solvent choice are critical to optimize yield and minimize side reactions.

- Purification: Crystallization from suitable solvents ensures formation of the hydrochloride salt with high purity.

Multi-step Synthesis via Piperidine-4-carboxylic Acid Derivatives

An alternative and more elaborate synthetic route involves starting from piperidine-4-carboxylic acid, which undergoes methylation via transfer hydrogenation to yield 1-methylpiperidine-4-carboxylic acid. This intermediate is then converted to the corresponding amide and further processed to introduce the ethylamine side chain.

Key steps include:

- Transfer hydrogenation: Using formaldehyde as a hydrogen donor, palladium on charcoal catalyst, and acidic aqueous media (e.g., formic acid), the piperidine-4-carboxylic acid is methylated at the nitrogen under mild heating (90–95 °C).

- Conversion to amide: The methylated acid is reacted with thionyl chloride to form the acid chloride intermediate, which then reacts with diethylamine to form the N,N-diethyl amide derivative.

- Introduction of ethylamine side chain: Subsequent steps involve Grignard reactions and other functional group transformations to install the ethylamine moiety at the 3-position of the piperidine ring.

- Formation of hydrochloride salt: Final treatment with hydrochloric acid (approximately 1.5 equivalents) yields the hydrochloride salt of the target compound.

This multi-step route allows for precise control over substitution patterns and stereochemistry, which is advantageous for pharmaceutical-grade synthesis.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation (Transfer Hydrogenation) | Formaldehyde, Pd/C catalyst, formic acid, heat (90–95 °C) | Mild conditions; avoids gaseous hydrogen usage |

| Acid chloride formation | Thionyl chloride (SOCl2), reflux | Activates carboxylic acid for amide formation |

| Amide formation | Diethylamine, ambient temperature | Diethylamine preferred for ease of handling |

| Grignard reaction | Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), ambient temperature | Avoids cryogenic conditions; high selectivity |

| Salt formation | Hydrochloric acid (1.5 eq), crystallization | Produces stable hydrochloride salt |

Industrial Production Considerations

Industrial synthesis leverages the above methodologies with adaptations for scale, efficiency, and safety:

- Use of automated reactors with precise control over temperature, reagent addition, and reaction times.

- Preference for reagents and catalysts that minimize hazardous byproducts (e.g., avoiding dimethyl carbamoyl chloride formation by using thionyl chloride).

- Ambient temperature Grignard reactions reduce equipment costs by eliminating the need for cryogenic setups.

- Continuous monitoring of reaction progress and product quality ensures batch consistency.

- Final product undergoes rigorous quality control, including purity assessment and confirmation of hydrochloride salt formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct amination | 1-Methylpiperidine + Ethylamine | Amination in ethanol/methanol, salt formation | Simple, fewer steps | May have lower regioselectivity |

| Multi-step synthesis via acid | Piperidine-4-carboxylic acid | Transfer hydrogenation, acid chloride, amide formation, Grignard reaction, salt formation | High control, scalable for pharma | More complex, longer synthesis |

Research Findings and Optimization

- Transfer hydrogenation using formaldehyde and Pd/C is a mild and effective method to methylate piperidine derivatives, avoiding the use of gaseous hydrogen and harsh conditions.

- The use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) at ambient temperature enhances reaction safety and selectivity compared to traditional organolithium reagents.

- Catalyst loading above 0.02 wt% allows reactions to proceed at lower temperatures (~70 °C), reducing discoloration and impurities in the final product.

- Diethylamine is preferred over dimethylamine due to its liquid state at room temperature, facilitating easier handling and reaction control.

- The hydrochloride salt formation is optimized by using approximately 1.5 equivalents of hydrochloric acid to ensure complete salt formation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7)

- Key Differences :

- Dopamine contains a catechol (3,4-dihydroxyphenyl) group, making it highly polar and water-soluble.

- The target compound lacks hydroxyl groups, increasing its lipophilicity (estimated LogP ~1.5 vs. dopamine’s ~0.5).

- Pharmacology: Dopamine primarily activates dopamine D1 and D2 receptors, regulating motor function and reward pathways. The absence of aromatic hydroxyl groups in the target compound likely redirects its activity toward non-catecholaminergic receptors, such as sigma-1 or adrenergic receptors .

NE-537 ((-)-N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Hydrochloride)

- Key Differences :

- NE-537 features a phenylethoxy-methoxy-phenyl group and a propyl-butyl side chain, enhancing sigma-1 receptor selectivity.

- The target compound’s piperidine ring may occupy a distinct spatial orientation compared to NE-537’s alkyl chains.

- Pharmacology: NE-537 exhibits nanomolar affinity for sigma-1 receptors (Ki < 10 nM), suggesting the target compound’s piperidine group could similarly engage hydrophobic receptor pockets .

2-(4-Methylpiperazin-1-yl)ethylamine Hydrochloride

- Key Differences :

- Replaces the piperidine ring with a piperazine ring containing an additional nitrogen, increasing polarity and hydrogen-bonding capacity.

- Pharmacology :

2-(tert-Butyloxy)-ethylamine Hydrochloride (CAS 335598-67-9)

- Key Differences :

- Contains a bulky tert-butoxy group, significantly increasing lipophilicity (LogP > 2.5) compared to the target compound.

- Stability :

Venlafaxine Hydrochloride (N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine Hydrochloride)

- Key Differences: Features a methoxyphenyl and hydroxycyclohexyl group, enabling dual serotonin-norepinephrine reuptake inhibition (SNRI). The target compound’s simpler structure lacks the aromatic and hydroxyl groups critical for transporter binding .

Pharmacological Activity in Preclinical Models

Compounds with ethylamine backbones and cyclic substituents, such as (±)-2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl ethylamine hydrochloride (NIH 10292), demonstrate:

- Analgesic Effects : EC50 = 2.37 µM in mouse vas deferens assays.

- Toxicity : High doses in monkeys caused seizures and mortality, highlighting the importance of substituent choice for safety .

The target compound’s piperidine group may reduce toxicity compared to cyclohexenyl derivatives due to fewer reactive double bonds.

Data Tables

Table 1. Structural and Pharmacological Comparison

Biological Activity

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, also known by its CAS number 1361112-81-3, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a piperidine derivative characterized by the presence of a methyl group on the nitrogen atom of the piperidine ring. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Potential Mechanisms Include:

- Receptor Binding: Interaction with serotonin receptors (5-HT receptors) may influence mood and anxiety levels.

- Enzyme Modulation: Inhibition or activation of specific enzymes involved in metabolic pathways could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0025 - 0.015 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate promising potential for developing new antimicrobial agents based on this compound .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The study found that the compound exhibited significant antibacterial activity against common pathogens such as S. aureus and E. coli, supporting its potential use in treating infections .

Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacology, researchers explored the effects of this compound on anxiety-related behaviors in animal models. The results suggested that it could reduce anxiety-like behaviors, potentially through serotonergic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.